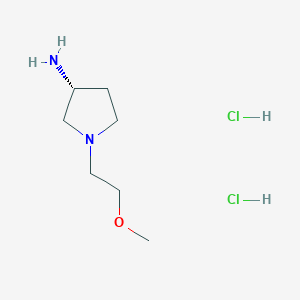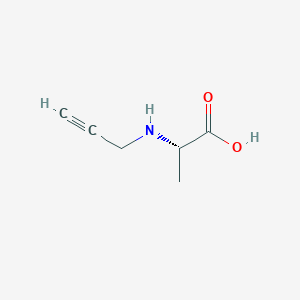
Prop-2-yn-1-yl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl-L-alanine is an amino acid derivative characterized by the presence of a propargyl group attached to the alpha carbon of L-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl-L-alanine typically involves the alkylation of L-alanine with propargyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the amino acid and facilitate nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield saturated derivatives, such as propyl-L-alanine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the propargyl group in the presence of a base.
Major Products:
Oxidation: Propargyl aldehyde, propargyl carboxylic acid.
Reduction: Propyl-L-alanine.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Prop-2-yn-1-yl-L-alanine is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: In biological research, this compound serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with active site residues.
Industry: In the materials science industry, Prop-2-
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(2S)-2-(prop-2-ynylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO2/c1-3-4-7-5(2)6(8)9/h1,5,7H,4H2,2H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
CHDFNJBIBXMPCU-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NCC#C |
SMILES canonique |
CC(C(=O)O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


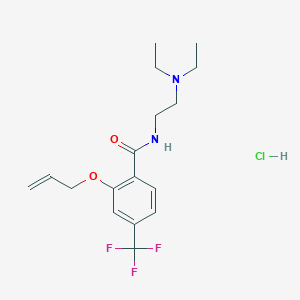
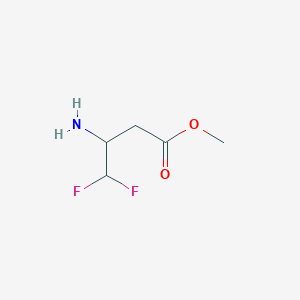
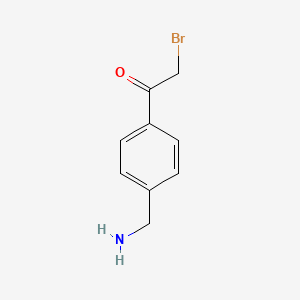
![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)
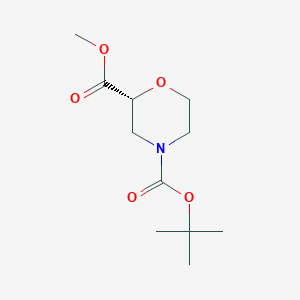
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)
![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)

![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
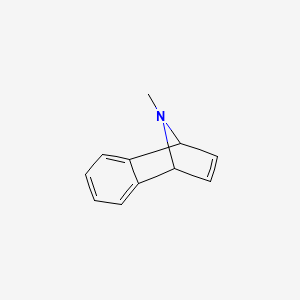
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
